molecular formula C12H24N2O B1475382 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one CAS No. 1601096-48-3

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

Cat. No.: B1475382
CAS No.: 1601096-48-3
M. Wt: 212.33 g/mol
InChI Key: NGCLDMUNLJGEIT-UHFFFAOYSA-N
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Description

“1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is a compound with the IUPAC name (1-acetyl-4-piperidinyl)methanamine . It has a molecular weight of 156.23 . The compound is in liquid form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 156.23 . The InChI code is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 .

Scientific Research Applications

Chemistry and Pharmacology

Synthetic Opioids and Stereoisomer Studies

Research on synthetic opioids, such as ohmefentanyl, highlights the complexity of stereochemistry in medicinal compounds. Ohmefentanyl, a potent member of the 4-anilidopiperidine class, demonstrates the significant role of stereochemistry in pharmacological activity. Studies on its stereochemistry provide insights into ligand-receptor interactions, offering a framework for understanding how variations in chemical structure can influence biological effects, such as binding affinity and efficacy. This research is crucial for developing more refined pharmacophores for opioid receptors (Brine et al., 1997).

Liquid Crystal Research

Piperidine derivatives have been explored in the context of liquid crystal research. Methylene-linked liquid crystal dimers, containing piperidine units, exhibit unique mesophases, such as the twist-bend nematic phase, due to their structural geometry. This work contributes to our understanding of material science and the development of novel liquid crystal technologies (Henderson & Imrie, 2011).

Drug Synthesis and Manufacturing

The chemical synthesis of pharmaceuticals like vandetanib involves complex routes where piperidine derivatives play a key role. Understanding these synthetic pathways is essential for optimizing drug production, enhancing yields, and ensuring commercial viability. Such knowledge aids in the industrial-scale manufacturing of therapeutically important drugs (Mi, 2015).

Drug Metabolism and CYP Inhibition

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is significant for predicting drug-drug interactions. Piperidine derivatives, such as PPP for CYP2B6, are potent and selective inhibitors that help elucidate the role of specific CYP isoforms in drug metabolism. This research is crucial for the safe and effective use of medications (Khojasteh et al., 2011).

Anticancer Drug Development

The discovery and investigation of piperidine-based compounds as potential antineoplastic agents underline the importance of this chemical class in drug development. Such compounds exhibit significant cytotoxic properties, often surpassing contemporary cancer drugs, and highlight the potential for tumor-selective toxicity and multi-drug resistance modulation (Hossain et al., 2020).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” and similar compounds may have potential applications in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially inhibiting or activating them, which can alter metabolic pathways and biochemical processes within cells . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules, leading to changes in downstream effects such as gene transcription and protein synthesis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At lower doses, it may have beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. This can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. Its localization and accumulation within specific tissues or cells can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLDMUNLJGEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.